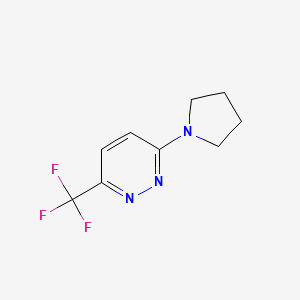
3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine
Vue d'ensemble
Description
3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine, otherwise known as 3-Pyrrolidin-1-yl-6-trifluoromethylpyridazine or simply 6-trifluoromethylpyridazine, is a heterocyclic chemical compound belonging to the pyridazine class of compounds. It is a colorless solid with a molecular weight of 230.25 g/mol and a melting point of 235-237°C. 6-trifluoromethylpyridazine is a versatile compound that has a wide range of applications in the scientific research, pharmaceutical, and agricultural industries.
Applications De Recherche Scientifique
Catalytic Activity and Water Oxidation
Ru complexes involving pyridazine derivatives, similar to 3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine, exhibit notable catalytic activity and are effective for water oxidation. These compounds show promising results in oxygen evolution, a critical process in water splitting and renewable energy applications (Zong & Thummel, 2005).
Metal-Coordination and Complex Formation
Pyridazine derivatives have demonstrated the ability to coordinate with metals, forming complex structures. These include [2x2] grid-like metal complexes with copper(I) or silver(I) ions, highlighting their potential in the field of coordination chemistry and materials science (Hoogenboom, Moore, & Schubert, 2006).
Synthesis of Functionalized Pyridazine Derivatives
Research on the synthesis of a range of functionalized pyridazine derivatives has shown that these compounds can be obtained with high yield and purity. Such derivatives have potential applications in various fields, including pharmaceuticals, due to their structural versatility (Singh et al., 2020).
Optoelectronic Applications
Pyridazine-based materials are being explored for their use in optoelectronic applications. These materials exhibit strong absorption/emission properties and high thermal stability, making them suitable for use in devices like organic light-emitting diodes (OLEDs) (Liu et al., 2017).
Corrosion Inhibition
Some pyridazine derivatives have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds can form protective films on metal surfaces, thus mitigating corrosion, which is crucial in industrial applications (Olasunkanmi, Mashuga, & Ebenso, 2018).
Cycloaddition Reactions
Studies on the cycloaddition reactions of pyrrolidin-1-yl acrylonitriles have provided insights into the formation of novel pyrrolo-pyridazines. These reactions are significant for the synthesis of new organic compounds with potential pharmaceutical applications (Deryabina et al., 2006).
Heterocyclic Synthesis
The synthesis of pyridazine derivatives, including those with pyrrolidin-1-yl groups, has led to the creation of new heterocyclic compounds. These compounds have potential utility in the development of novel drugs and agricultural chemicals (Rossi et al., 2007).
Pharmacological Potential
Pyridazine derivatives have shown potential in pharmacology, particularly in the synthesis of compounds with antihypertensive properties. This highlights their relevance in medicinal chemistry and drug development (Steiner, Gries, & Lenke, 1981).
Metal Complexes and Catalysis
Pyridazine-bridged ligands have been utilized in the formation of homo- and heterometallic gold complexes, demonstrating their versatility in organometallic chemistry and potential applications in catalysis (Wimberg, Meyer, Dechert, & Meyer, 2012).
Corrosion Inhibition Studies
Further studies on pyridazine derivatives as corrosion inhibitors have emphasized their effectiveness in protecting iron surfaces in acidic solutions, reinforcing their industrial significance (Chetouani et al., 2003).
Mécanisme D'action
Target of Action
Pyrrolidine derivatives have been widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrrolidine derivatives have been found to influence a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives have been found to have a wide range of effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly influence the action of many drugs .
Propriétés
IUPAC Name |
3-pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3/c10-9(11,12)7-3-4-8(14-13-7)15-5-1-2-6-15/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGVSKNPKBUIPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl-](/img/structure/B1394293.png)

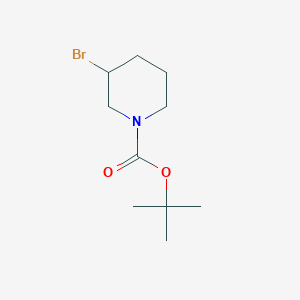
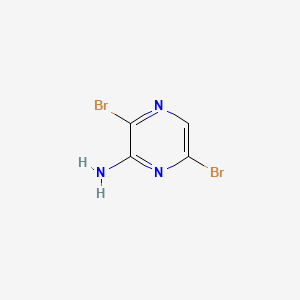
![({[2-(Methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)acetic acid](/img/structure/B1394301.png)
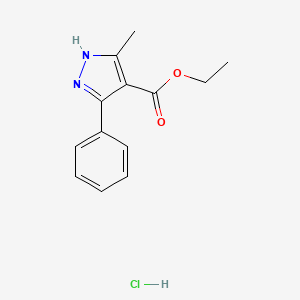
![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1394304.png)
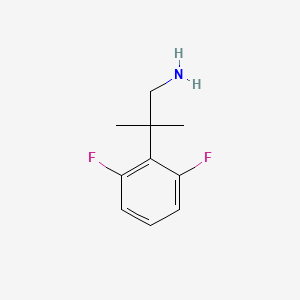
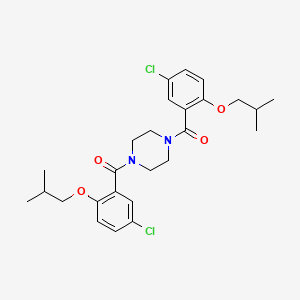
![(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1394310.png)
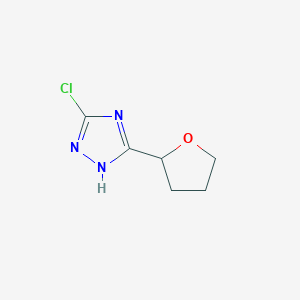


![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline](/img/structure/B1394316.png)